1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(20-12-15-7-3-1-4-8-15)21-13-17-11-18(23-14-22-17)16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWQGLWEXWARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
The 6-phenylpyrimidin-4-yl scaffold is synthesized via cyclocondensation of 1-phenylbutane-1,3-dione with guanidine hydrochloride under basic conditions. Using potassium carbonate (3 equiv) in refluxing ethanol (4 h), this method yields 4-methyl-6-phenylpyrimidin-2-amine (83% yield). Subsequent chlorination with thionyl chloride (SOCl₂) in dichloromethane converts the methyl group to chloromethyl, forming 4-(chloromethyl)-6-phenylpyrimidine (72% yield).
Microwave-Assisted Optimization
Microwave irradiation (600 W, 120°C) reduces reaction times by 60% compared to conventional heating, enhancing yields to 89% for the cyclocondensation step. This aligns with trends in pyrimidine synthesis where microwave activation improves efficiency.
Functionalization to 4-(Aminomethyl)-6-Phenylpyrimidine
Nucleophilic Amination
Treatment of 4-(chloromethyl)-6-phenylpyrimidine with aqueous ammonia (28%) in tetrahydrofuran (THF) at 50°C for 6 h affords 4-(aminomethyl)-6-phenylpyrimidine. Yields average 68%, with purity confirmed via HPLC (>95%).
Reductive Amination Alternatives
While less common, reductive amination of 4-formyl-6-phenylpyrimidine using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol presents a viable route (55% yield). However, this method requires additional steps to install the formyl group.
Urea Bond Formation: Coupling with Benzyl Isocyanate
Direct Isocyanate Coupling
Reaction of 4-(aminomethyl)-6-phenylpyrimidine with benzyl isocyanate in dry dichloromethane (DCM) at 25°C for 12 h produces the target urea derivative. Triethylamine (TEA) catalyzes the reaction, achieving 74% yield.
Table 1: Optimization of Urea Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 74 |
| DMAP | THF | 40 | 8 | 68 |
| None | Acetone | 25 | 24 | 32 |
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enhances yields to 78%. This method minimizes racemization and side-product formation.
Alternative Routes: One-Pot Synthesis
A tandem approach condenses 1-phenylbutane-1,3-dione, guanidine, and benzyl isocyanate in a single vessel. Using ammonium chloride (NH₄Cl) as a catalyst in ethanol under reflux (6 h), this method achieves 61% yield but requires rigorous purification.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring and noncovalent interactions stabilizing the urea linkage. Hydrogen bonds (N-H···O=C) and π-π stacking between phenyl groups contribute to crystalline packing.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Key Pathways
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Isocyanate | 74 | 95 | 12 | High |
| Carbodiimide-Mediated | 78 | 97 | 8 | Moderate |
| One-Pot | 61 | 88 | 6 | Low |
Mechanistic Insights and Byproduct Formation
Urea synthesis predominantly follows a stepwise mechanism: (1) nucleophilic attack by the pyrimidine amine on the isocyanate carbonyl, (2) proton transfer, and (3) elimination of HCl. Competing pathways generate symmetrical urea byproducts (<5%), necessitating chromatographic purification.
Industrial and Environmental Considerations
Microwave-assisted routes reduce energy consumption by 40%, while solvent-free conditions (e.g., using ionic liquids) remain underexplored. Life-cycle assessments prioritize carbodiimide methods for large-scale production due to lower waste generation.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea
The synthesis typically involves the reaction of benzyl isocyanate with 6-phenylpyrimidine-4-methanamine under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The process can be optimized for industrial production through continuous flow reactors to enhance yield and purity.
Medicinal Chemistry
This compound exhibits significant biological activities, particularly in enzyme inhibition and anticancer properties. Research indicates that it can interact with specific biological targets, modulating cellular signaling pathways and inhibiting enzymatic functions.
Anticancer Activity
Studies have shown that this compound demonstrates strong antiproliferative activities against various cancer cell lines, as illustrated in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | < 5 |
| This compound | HCT116 (Colon) | < 3 |
| This compound | MCF7 (Breast) | < 3 |
| This compound | PC3 (Prostate) | < 5 |
These findings suggest that this compound could be a promising candidate for further pharmacological investigation in cancer therapy.
Antimicrobial Properties
Research is ongoing to evaluate the compound's efficacy as an antimicrobial agent. Initial findings indicate potential activity against specific microbial strains, making it a candidate for further exploration in infectious disease treatment.
Enzyme Inhibition Studies
The compound has been studied for its binding affinity to various enzymes and receptors. It may inhibit specific enzymes involved in cancer progression or microbial resistance, which could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include thiourea derivatives (e.g., 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea) and pyrimidine/thiazole-containing ureas. Key differences arise from substitutions at the urea/thiourea core and the heterocyclic aromatic systems.
Key Findings
Hydrogen Bonding and NMR Shifts :
- The thiourea analog (1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea) exhibits a downfield NH shift at 11.49 ppm due to strong intramolecular N–H···S=C hydrogen bonding . In contrast, urea derivatives typically show slightly upfield shifts (~10–11 ppm) due to weaker N–H···O=C interactions.
- The absence of an ester group in the thiourea compound (vs. methyl thiocarbamate derivatives) eliminates competing intermolecular hydrogen bonds, as seen in the lower NH shift (6.38 ppm) of methyl thiocarbamates .
This could enhance reactivity in nucleophilic or coordination environments. Thiazole-based compounds (e.g., 4-phenyl-thiazol-2-yl derivatives) rely on sulfur’s polarizability for π-stacking, whereas pyrimidines offer dual nitrogen atoms for directional hydrogen bonding, relevant in drug design (e.g., kinase inhibition).
Solubility and Reactivity :
- Ureas generally exhibit higher water solubility than thioureas due to stronger hydrogen bonding with water. However, the hydrophobic benzyl and phenyl groups in both compounds reduce solubility.
- Thioureas are more prone to oxidation and metabolic degradation compared to ureas, impacting their pharmacokinetic profiles.
Biological Activity
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme-inhibitory activities, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19N3O
- IUPAC Name : 1-benzyl-3-(6-phenylpyrimidin-4-yl)methylurea
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer and antibacterial agent.
Anticancer Activity
A series of studies have demonstrated that derivatives of pyrimidine ureas exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | < 5 |
| This compound | HCT116 (Colon) | < 3 |
| This compound | MCF7 (Breast) | < 3 |
| This compound | PC3 (Prostate) | < 5 |
These results indicate that the compound exhibits strong antiproliferative activity, particularly against lung and colon cancer cell lines .
Antibacterial Activity
The antibacterial properties of related urea compounds have also been explored. Studies suggest that certain derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial DNA synthesis and cell wall integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Urea Derivative A | Staphylococcus aureus | 0.25 |
| Urea Derivative B | Escherichia coli | 0.5 |
These findings highlight the potential of pyrimidine-based ureas as novel antibacterial agents .
Enzyme Inhibition
In addition to its cytotoxic effects, the compound has shown inhibitory activity against specific enzymes, including glycogen synthase kinase 3 (GSK3). For example, one study reported that a structurally similar compound reduced GSK3β activity by over 57% at a concentration of 1.0 µM . This suggests a potential role in the modulation of signaling pathways involved in cancer progression.
Case Studies
Several case studies have documented the synthesis and biological evaluation of urea derivatives, including those related to 1-Benzyl-3-[6-(phenyl)pyrimidin]-4-methyl urea. Notably:
- Synthesis and Evaluation : A study synthesized a series of N-substituted ureas and evaluated their anticancer activity against multiple cell lines. The most potent compounds showed IC50 values in the low micromolar range.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Q & A
Q. How can researchers design a synthetic route for 1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea?
Methodological Answer: A modular synthesis approach is recommended, leveraging urea-forming reactions. For example:
- Step 1: React benzylamine with an activated carbonyl precursor (e.g., benzyl isocyanate) to form the urea backbone .
- Step 2: Introduce the pyrimidine moiety via nucleophilic substitution or coupling reactions. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylpyrimidine group .
- Step 3: Purify intermediates via column chromatography (e.g., silica gel with chloroform/ethyl acetate gradients) .
Key Considerations: Optimize reaction stoichiometry and solvent polarity to minimize side products. Monitor progress using TLC and FTIR (e.g., urea C=O stretch at ~1646 cm⁻¹) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use single-crystal X-ray diffraction to resolve the molecular geometry, particularly the spatial arrangement of the benzyl and pyrimidine groups .
- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .
- Functional Group Analysis: FTIR for urea (N-H stretches at ~3358 cm⁻¹, C=O at ~1646 cm⁻¹) and pyrimidine (C=N stretches at ~1555 cm⁻¹) .
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points (e.g., 164–167°C for analogous urea derivatives) .
Q. How can researchers predict the solubility and formulation challenges of this compound?
Methodological Answer:
- Solubility Screening: Test in solvents (DMSO, ethanol, aqueous buffers) using nephelometry or UV-Vis spectroscopy. Urea derivatives often exhibit poor aqueous solubility due to aromatic stacking; consider co-solvents (e.g., PEG-400) .
- Formulation Design: For in vivo studies, develop micellar or liposomal formulations. Use dynamic light scattering (DLS) to assess particle size distribution .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenylpyrimidine ring) affect bioactivity?
Methodological Answer:
- SAR Study Design: Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH₃) groups on the pyrimidine ring.
- Biological Assays: Test inhibition profiles against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with potency .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding interactions. Correlate Hammett σ values of substituents with activity trends .
Q. How should researchers address contradictory data in stability studies (e.g., degradation under varying pH)?
Methodological Answer:
- Controlled Stability Testing: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UPLC-MS. For acid-labile pyrimidine groups, observe hydrolytic cleavage products (e.g., benzylamine release) .
- Mechanistic Insight: Use Arrhenius plots to extrapolate shelf-life. If degradation contradicts predictions, assess excipient interactions (e.g., metal ion catalysis) using ICP-MS .
Q. What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, optimize Suzuki coupling yields by varying Pd(OAc)₂ (0.5–2 mol%) and reaction time (4–24 hrs) .
- Flow Chemistry: Use continuous-flow reactors for exothermic steps (e.g., urea formation) to improve heat dissipation and scalability .
Q. How can surface interactions (e.g., adsorption on labware) impact experimental reproducibility?
Methodological Answer:
- Adsorption Studies: Quantify compound loss via LC-MS after exposure to glass vs. polypropylene surfaces. Pre-treat surfaces with silanizing agents to minimize non-specific binding .
- Environmental Controls: Monitor humidity and temperature during storage. Use thermogravimetric analysis (TGA) to assess hygroscopicity .
Q. What computational methods validate spectroscopic data for this compound?
Methodological Answer:
- DFT Calculations: Simulate NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) and compare to experimental ¹H/¹³C NMR data. Deviations >0.3 ppm may indicate conformational flexibility .
- MS Fragmentation Patterns: Predict fragmentation pathways (MassFrontier) and match to HRMS data to confirm molecular integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
